molecular formula C26H17NO B14133142 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine

10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine

Cat. No.: B14133142
M. Wt: 359.4 g/mol
InChI Key: LKKOFDBCWYWCKO-UHFFFAOYSA-N
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Description

10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. This compound is characterized by its unique structure, which includes a phenoxazine core substituted with a phenylethynyl group at the 10-position. Phenoxazine derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a phenoxazine derivative with a phenylethynyl-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins involved in cellular signaling pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenylethynyl)anthracene
  • 10-(4-Phenylethynyl)phenothiazine
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher thermal stability and fluorescence quantum yield, making it a valuable compound for applications in organic electronics and bioimaging .

Properties

Molecular Formula

C26H17NO

Molecular Weight

359.4 g/mol

IUPAC Name

10-[4-(2-phenylethynyl)phenyl]phenoxazine

InChI

InChI=1S/C26H17NO/c1-2-8-20(9-3-1)14-15-21-16-18-22(19-17-21)27-23-10-4-6-12-25(23)28-26-13-7-5-11-24(26)27/h1-13,16-19H

InChI Key

LKKOFDBCWYWCKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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